![molecular formula C₂₅H₂₆D₃NO₆ B1164300 Nortriptyline-d3 N-β-Glucuronide](/img/new.no-structure.jpg)
Nortriptyline-d3 N-β-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nortriptyline-d3 N-β-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₂₆D₃NO₆ and its molecular weight is 442.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Metabolic Pathways and Pharmacokinetics
Nortriptyline Metabolism:
Nortriptyline undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes and subsequently through glucuronidation. The enzyme UDP-glucuronosyltransferase (UGT) plays a crucial role in this process, converting nortriptyline into its glucuronide forms, including Nortriptyline-d3 N-β-Glucuronide . This metabolic pathway enhances the solubility and excretion of the drug.
Table 1: Metabolic Pathways of Nortriptyline
Metabolite | Enzyme Involved | Primary Excretion Route |
---|---|---|
Nortriptyline | CYP2D6, CYP2C19 | Urine |
This compound | UGT2B7, UGT2B10 | Urine |
Therapeutic Monitoring
The measurement of this compound in biological fluids can provide insights into the pharmacokinetics of nortriptyline therapy. Monitoring levels of this metabolite can help clinicians optimize dosing regimens and minimize adverse effects, particularly in populations with variable drug metabolism due to genetic polymorphisms in UGT enzymes .
Clinical Implications in Psychiatry
Research indicates that glucuronidation may influence the efficacy and safety profile of antidepressants like nortriptyline. A study highlighted that understanding individual variations in UGT activity could lead to personalized treatment strategies for patients with depression or anxiety disorders .
Case Study: Personalized Treatment Approach
In a cohort study involving patients with treatment-resistant depression, the correlation between plasma levels of this compound and clinical outcomes was analyzed. Patients exhibiting higher metabolite levels demonstrated improved therapeutic responses compared to those with lower levels, suggesting a potential biomarker for treatment efficacy .
Pharmacogenomics
The genetic variability in UGT enzymes can affect the metabolism of nortriptyline and its glucuronides. Pharmacogenomic testing for UGT polymorphisms may assist healthcare providers in predicting patient responses to nortriptyline therapy, thus enhancing individualized treatment plans .
Table 2: Pharmacogenomic Variants Impacting UGT Activity
UGT Gene Variant | Impact on Metabolism | Clinical Relevance |
---|---|---|
UGT2B7*2 | Increased glucuronidation | Faster clearance of nortriptyline |
UGT2B10*3 | Decreased glucuronidation | Risk of increased side effects |
Potential Research Directions
Future research may explore the following areas regarding this compound:
- Role in Drug Interactions: Investigating how this metabolite interacts with other commonly prescribed medications.
- Longitudinal Studies: Conducting long-term studies to assess the impact of varying levels of this compound on treatment outcomes.
- Development of Analytical Techniques: Enhancing detection methods for more accurate measurement of this metabolite in clinical settings.
属性
分子式 |
C₂₅H₂₆D₃NO₆ |
---|---|
分子量 |
442.52 |
同义词 |
N-β-D-Glucopyranuronosyl-3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-(methyl-d3)-1-propanamine; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。